molecular formula C5H15BrN2 B14721373 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide CAS No. 13025-61-1

1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide

Cat. No.: B14721373
CAS No.: 13025-61-1
M. Wt: 183.09 g/mol
InChI Key: KXBOUKYJRXHRNL-UHFFFAOYSA-M
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Description

1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is a chemical compound with the molecular formula C₆H₁₆BrN₂ It is a quaternary ammonium salt derived from hydrazine, where the nitrogen atoms are substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide typically involves the quaternization of 1,1-dimethylhydrazine with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

(CH3)2NNH2+(CH3)2CHBr(CH3)2N(CH3)2CHNH2+Br(CH₃)₂NNH₂ + (CH₃)₂CHBr \rightarrow (CH₃)₂N(CH₃)₂CHNH₂^+Br^- (CH3​)2​NNH2​+(CH3​)2​CHBr→(CH3​)2​N(CH3​)2​CHNH2+​Br−

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and heated in a controlled environment to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized products include hydrazone derivatives.

    Reduction: Reduced products include hydrazine derivatives.

    Substitution: Substituted products depend on the nucleophile used, such as azides or cyanides.

Scientific Research Applications

1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of enzymatic activity or the alteration of cellular processes. The compound’s effects are mediated through pathways involving hydrazine derivatives, which can act as intermediates in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the isopropyl group.

    1,1-Dimethyl-2-(1-methylpropyl)hydrazine: Another hydrazine derivative with a different alkyl substitution pattern.

Uniqueness

1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other hydrazine derivatives may not be suitable.

Properties

CAS No.

13025-61-1

Molecular Formula

C5H15BrN2

Molecular Weight

183.09 g/mol

IUPAC Name

amino-dimethyl-propan-2-ylazanium;bromide

InChI

InChI=1S/C5H15N2.BrH/c1-5(2)7(3,4)6;/h5H,6H2,1-4H3;1H/q+1;/p-1

InChI Key

KXBOUKYJRXHRNL-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+](C)(C)N.[Br-]

Origin of Product

United States

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